N,3-dihydroxy-2-pyridinecarboxamide
Description
N,3-Dihydroxy-2-pyridinecarboxamide is a pyridine derivative featuring a carboxamide group at the 2-position and hydroxyl groups at the N (likely as an N-hydroxy moiety) and 3-positions. This structural arrangement combines electron-withdrawing (carboxamide) and hydrophilic (hydroxyl) groups, which may influence its solubility, reactivity, and biological interactions. While direct experimental data for this compound are scarce in published literature, its properties can be inferred from structurally related pyridinecarboxamides and carboxylic acids (see Table 1) . The presence of dual hydroxyl groups is expected to enhance aqueous solubility compared to non-hydroxylated analogs, a hypothesis supported by trends observed in 3-pyridinecarboxylic acid (solubility: 1.4 g/100 mL in water) .
Properties
IUPAC Name |
N,3-dihydroxypyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c9-4-2-1-3-7-5(4)6(10)8-11/h1-3,9,11H,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLMHJWGWESYDDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)NO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,3-dihydroxy-2-pyridinecarboxamide typically involves the hydroxylation of 2-pyridinecarboxamide. One common method includes the use of hydroxylating agents such as hydrogen peroxide or peracids under controlled conditions. The reaction is usually carried out in an aqueous or organic solvent at a temperature range of 0-50°C to ensure selective hydroxylation at the desired positions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and purity. Catalysts such as transition metal complexes can be employed to facilitate the hydroxylation reaction. The use of high-pressure reactors and automated systems ensures consistent production and scalability.
Chemical Reactions Analysis
Types of Reactions: N,3-Dihydroxy-2-pyridinecarboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxamide group can be reduced to an amine under suitable conditions.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine or triethylamine.
Major Products:
Oxidation: Formation of 2-pyridinecarboxaldehyde or 2-pyridinecarboxylic acid derivatives.
Reduction: Formation of this compound amine derivatives.
Substitution: Formation of N,3-dialkoxy-2-pyridinecarboxamide or N,3-diacyl-2-pyridinecarboxamide.
Scientific Research Applications
N,3-Dihydroxy-2-pyridinecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N,3-dihydroxy-2-pyridinecarboxamide involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with active sites of enzymes or receptors, modulating their activity. The carboxamide group can participate in coordination with metal ions, influencing various biochemical pathways. These interactions can lead to inhibition or activation of specific biological processes, depending on the context.
Comparison with Similar Compounds
Key Observations :
- Carboxamide vs. Carboxylic Acid : The carboxamide group in 3-pyridinecarboxamide reduces melting point (130–133°C) compared to 3-pyridinecarboxylic acid (236.6°C), likely due to weaker intermolecular hydrogen bonding .
- Substituent Position : 2-Pyridinecarboxylic acid exhibits lower thermal stability (sublimation) than its 3-position analog, reflecting differences in molecular packing .
Thieno-Pyridine Carboxamides
Synthetic routes for thieno[2,3-b]pyridine-2-carboxamides (e.g., 3-Amino-N-methylthieno[2,3-b]pyridine-2-carboxamide) involve multi-step reactions, including cyclization and amidation (diisopropylethylamine, HBTU, methylamine hydrochloride) . These fused-ring systems exhibit distinct properties:
- Physical State : Yellow solids, contrasting with the white crystalline forms of simpler pyridinecarboxamides .
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